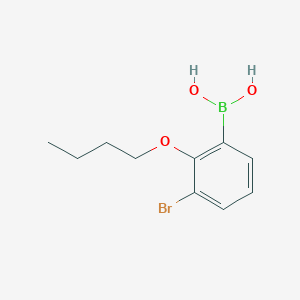

3-Bromo-2-butoxyphenylboronic acid

Description

BenchChem offers high-quality 3-Bromo-2-butoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-butoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromo-2-butoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrO3/c1-2-3-7-15-10-8(11(13)14)5-4-6-9(10)12/h4-6,13-14H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYOOGBELZHMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399471 | |

| Record name | 3-Bromo-2-butoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480425-34-1 | |

| Record name | 3-Bromo-2-butoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-butoxyphenylboronic Acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-butoxyphenylboronic acid, a specialized organoboron compound with significant potential in organic synthesis and medicinal chemistry. While direct literature on this exact molecule is sparse, this document extrapolates its core chemical properties, outlines a robust synthetic pathway, and explores its anticipated reactivity based on established principles of boronic acid chemistry and the behavior of analogous substituted arylboronic acids. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this and similar reagents in their work.

Introduction: The Versatility of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic chemistry, primarily due to their remarkable utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] These compounds are generally stable, relatively non-toxic, and exhibit a broad tolerance for various functional groups, making them invaluable building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3]

The specific substitution pattern of 3-Bromo-2-butoxyphenylboronic acid, featuring a bromine atom and a butoxy group on the phenyl ring, offers a unique combination of steric and electronic properties. The ortho-butoxy group can influence the reactivity of the boronic acid moiety and the adjacent bromine atom, potentially enabling selective and controlled transformations. The bromine atom itself serves as a versatile handle for further functionalization, allowing for sequential cross-coupling reactions.

Predicted Chemical and Physical Properties

Based on data from analogous compounds like 3-bromo-2-methoxyphenylboronic acid and general principles of physical organic chemistry, the following properties for 3-Bromo-2-butoxyphenylboronic acid can be predicted:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₁₄BBrO₃ | Based on the chemical structure. |

| Molecular Weight | 288.93 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for arylboronic acids. |

| Solubility | Soluble in organic solvents like THF, DMSO, and methanol. Limited solubility in water. | The butoxy group may slightly increase solubility in nonpolar solvents compared to methoxy analogs. |

| pKa | ~8.5 - 9.5 | The electron-withdrawing effect of the bromine is somewhat offset by the electron-donating butoxy group. The pKa of a boronic acid is typically around 9.[1] |

| Stability | Prone to dehydration to form the corresponding boroxine trimer, especially upon heating or under anhydrous conditions.[4] Stable as a solid under ambient, dry conditions. | A common characteristic of arylboronic acids. |

Synthesis of 3-Bromo-2-butoxyphenylboronic Acid: A Proposed Pathway

A plausible and efficient synthesis of 3-Bromo-2-butoxyphenylboronic acid can be achieved through a multi-step sequence starting from commercially available 2-bromo-6-nitrophenol. The general strategy involves protection of the phenolic hydroxyl, followed by ortho-lithiation and borylation.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for 3-Bromo-2-butoxyphenylboronic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-butoxy-3-nitrobenzene

-

To a solution of 2-bromo-6-nitrophenol in acetone, add potassium carbonate (K₂CO₃) and 1-iodobutane.

-

Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-bromo-1-butoxy-3-nitrobenzene.

Step 2: Synthesis of 3-Bromo-2-butoxyaniline

-

Dissolve 2-bromo-1-butoxy-3-nitrobenzene in ethanol.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

-

Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

-

Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 3-bromo-2-butoxyaniline.

Step 3: Synthesis of 1,3-Dibromo-2-butoxybenzene

-

Dissolve 3-bromo-2-butoxyaniline in an aqueous solution of hydrobromic acid (HBr).

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Add the cold diazonium salt solution to the CuBr solution and warm to room temperature.

-

Extract the product with an organic solvent, wash, dry, and purify by chromatography to yield 1,3-dibromo-2-butoxybenzene.

Step 4: Synthesis of 3-Bromo-2-butoxyphenylboronic Acid

-

Dissolve 1,3-dibromo-2-butoxybenzene in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (n-BuLi) dropwise. The lithium-halogen exchange is expected to occur preferentially at the less sterically hindered bromine atom.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add trimethyl borate (B(OMe)₃) dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with an aqueous acid solution (e.g., 1M HCl) and stir for 1-2 hours to hydrolyze the borate ester.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate. The crude product can be purified by recrystallization.

Reactivity and Applications in Organic Synthesis

The primary application of 3-Bromo-2-butoxyphenylboronic acid is anticipated to be in Suzuki-Miyaura cross-coupling reactions. The presence of two distinct reactive sites—the boronic acid and the bromine atom—allows for its use as a versatile building block in sequential, site-selective cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

In a typical Suzuki-Miyaura reaction, the arylboronic acid couples with an organic halide in the presence of a palladium catalyst and a base.[5] The ortho-butoxy group in 3-Bromo-2-butoxyphenylboronic acid may exert a steric influence on the coupling reaction, which could be exploited for regioselective synthesis.[6]

Reaction Mechanism: Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sequential Cross-Coupling Strategies

The differential reactivity of the boronic acid and the bromo group allows for a two-step functionalization of the aromatic ring. Typically, the Suzuki-Miyaura coupling of the boronic acid moiety is performed first, followed by a subsequent cross-coupling reaction at the bromine position (e.g., another Suzuki, Sonogashira, or Buchwald-Hartwig amination). This sequential approach provides a powerful tool for the synthesis of highly substituted, complex aromatic compounds.

Safety and Handling

Organoboron compounds, including 3-Bromo-2-butoxyphenylboronic acid, should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[8]

-

Inhalation: Avoid inhaling dust. If dust is generated, use a NIOSH-approved respirator.[7]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from moisture and strong oxidizing agents.[7] Boronic acids can dehydrate to form boroxines, so storage in a desiccator is recommended.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Conclusion

3-Bromo-2-butoxyphenylboronic acid represents a valuable, albeit specialized, reagent for organic synthesis. Its unique substitution pattern allows for a range of strategic applications, particularly in the construction of complex biaryl and substituted aromatic systems through sequential cross-coupling reactions. While this guide provides a robust framework based on the established chemistry of analogous compounds, researchers are encouraged to perform small-scale optimization studies for any new application. The principles and protocols outlined herein offer a solid foundation for the successful utilization of this and similar arylboronic acids in innovative research and development endeavors.

References

-

Properties of a model aryl boronic acid and its boroxine. PubMed. [Link]

-

Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. RSC Publishing. [Link]

-

Boron. ESPI Metals. [Link]

-

Boronic acid. Wikipedia. [Link]

-

1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

Organibor. Horticentre. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - NIH. [Link]

-

Chemoselective Boronic Ester Synthesis by Controlled Speciation. PMC - NIH. [Link]

-

Organoboron chemistry. Wikipedia. [Link]

-

Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. American Chemical Society. [Link]

-

Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines | Request PDF. ResearchGate. [Link]

-

The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

-

Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC - NIH. [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 7. Boron - ESPI Metals [espimetals.com]

- 8. horticentre.co.nz [horticentre.co.nz]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-2-butoxyphenylboronic Acid

Foreword: The Enduring Utility of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, prized for their unique combination of stability, low toxicity, and versatile reactivity.[1] Their prominence is inextricably linked to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds that has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The precise structural characterization of these building blocks is paramount, as impurities or isomeric misassignments can have profound consequences on reaction outcomes and the purity of the final products. This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of a specific, multifunctional arylboronic acid: 3-Bromo-2-butoxyphenylboronic acid. The principles and workflows detailed herein are designed to serve as a robust template for researchers, scientists, and drug development professionals engaged in the synthesis and application of these vital chemical entities.

Section 1: The Synthetic Foundation - A Plausible Route to the Target Molecule

The first step in any structure elucidation is to understand the intended molecular architecture based on its synthesis. A common and effective method for preparing arylboronic acids is through a lithium-halogen exchange reaction on a suitably substituted aryl halide, followed by electrophilic trapping with a trialkyl borate and subsequent hydrolysis.[3][4]

The proposed synthesis for 3-Bromo-2-butoxyphenylboronic acid begins with the precursor 1,2-dibromo-3-butoxybenzene. The increased reactivity of the C-Br bond at the 2-position, ortho to the electron-donating butoxy group, allows for a regioselective lithium-halogen exchange.

Protocol 1: Synthesis of 3-Bromo-2-butoxyphenylboronic acid

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1,2-dibromo-3-butoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction is typically rapid.[5] Stir the resulting aryllithium species at -78 °C for 1 hour.

-

Borylation: To the cold solution, add triisopropyl borate (1.5 eq) dropwise. The use of the sterically hindered triisopropyl borate minimizes the formation of multiple addition byproducts.[4] After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Hydrolysis and Workup: Cool the mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (2 M) until the solution is acidic (pH ~1-2). This hydrolyzes the borate ester to the desired boronic acid.[6]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 3-Bromo-2-butoxyphenylboronic acid.

Caption: Proposed synthesis of 3-Bromo-2-butoxyphenylboronic acid.

Section 2: A Multi-Pronged Approach to Structure Confirmation

No single analytical technique can definitively prove a chemical structure. True confidence is achieved through an orthogonal approach, where multiple independent methods provide converging lines of evidence. The workflow below outlines a self-validating system for the complete characterization of the target molecule.

Caption: Orthogonal workflow for structure elucidation.

Section 3: Spectroscopic and Analytical Characterization

This section details the core analytical techniques used to interrogate the molecular structure of 3-Bromo-2-butoxyphenylboronic acid.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of a compound and offers clues to its composition through isotopic patterns and fragmentation. For a brominated compound, the presence of nearly equally abundant ⁷⁹Br and ⁸¹Br isotopes provides a definitive signature.[7]

Protocol 2: Mass Spectrometry Analysis

-

Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze using an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes. The molecular ion is often observed as [M+H]⁺ or [M-H]⁻.

Expected Results:

-

Molecular Ion: The calculated monoisotopic mass of C₁₀H₁₄B⁷⁹BrO₃ is 272.0220. The molecular ion peak cluster should appear around this m/z value.

-

Isotopic Pattern: A characteristic doublet of peaks (M and M+2) with an intensity ratio of approximately 1:1 will be observed, confirming the presence of a single bromine atom.[8][9]

-

Fragmentation: Key fragmentation pathways may include the loss of the butoxy group (-C₄H₉), water (-H₂O), or the entire butoxy chain.

Multinuclear NMR Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing ¹H, ¹³C, and ¹¹B nuclei, we can map out the complete carbon-hydrogen framework and confirm the state of the boron center.

Protocol 3: NMR Spectroscopy Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H and ¹³C NMR: Acquire standard proton and carbon-13 spectra on a 400 MHz or higher spectrometer.

-

¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum. A common external reference is BF₃·OEt₂.[10]

Expected Results:

-

¹H NMR:

-

Aromatic Region (δ 6.8-7.8 ppm): Three distinct signals corresponding to the three protons on the trisubstituted benzene ring, likely exhibiting complex coupling (doublet, triplet, or doublet of doublets).

-

Butoxy Group: Four signals: a triplet for the -OCH₂- protons (~δ 4.0 ppm), two multiplets for the central -CH₂CH₂- protons (~δ 1.5-1.8 ppm), and a triplet for the terminal -CH₃ protons (~δ 0.9 ppm).

-

Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which may be exchangeable with water in the solvent and could vary in chemical shift and intensity.

-

-

¹³C NMR:

-

Aromatic Region (δ 110-160 ppm): Six distinct signals for the aromatic carbons. The carbon atom directly attached to the boron (C-B) may show a broader signal due to quadrupolar relaxation of the boron nucleus.

-

Butoxy Group: Four signals corresponding to the four unique carbons of the n-butyl chain (~δ 14, 19, 31, 69 ppm).

-

-

¹¹B NMR:

-

A single, relatively broad signal is expected in the range of δ +25 to +35 ppm . This chemical shift is characteristic of a trigonal planar, sp²-hybridized boron atom in an arylboronic acid, confirming the presence of the B(OH)₂ group and distinguishing it from tetracoordinate boronate species which appear further upfield.[11][12][13]

-

Infrared (IR) Spectroscopy

Causality: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. It serves as a rapid and reliable method to confirm the presence of key structural motifs like O-H and B-O bonds.[14]

Protocol 4: IR Spectroscopy Analysis

-

Sample Preparation: Prepare the sample as a KBr pellet or analyze as a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Expected Results:

-

O-H Stretch: A very broad and strong absorption band in the region of 3500-3200 cm⁻¹ , characteristic of the hydrogen-bonded O-H groups of the boronic acid.[15]

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the butoxy group just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

B-O Stretch: A very strong and characteristic absorption band around 1350-1310 cm⁻¹ , indicative of the B-O single bond.[16]

-

C-O Stretch: A strong absorption around 1250-1200 cm⁻¹ corresponding to the aryl-ether C-O bond.

Elemental Analysis

Causality: Elemental analysis provides the empirical formula of a compound by determining the mass percentage of each element. This technique is a powerful validator of purity and confirms that the elemental composition of the synthesized material matches the theoretical values for the target structure.

Protocol 5: Elemental Analysis

-

Sample Preparation: Submit a pure, dry sample (typically 2-3 mg) to a certified analytical laboratory.

-

Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, etc.) are quantified to determine the percentages of carbon and hydrogen. Bromine is typically determined by a separate method.

Expected Results for C₁₀H₁₄BBrO₃ (MW: 272.93 g/mol ):

| Element | Theoretical % |

| Carbon (C) | 44.00% |

| Hydrogen (H) | 5.17% |

| Bromine (Br) | 29.28% |

The experimental values should fall within ±0.4% of the theoretical values to confirm the elemental composition and high purity of the sample.

Section 4: Functional Validation via Suzuki-Miyaura Coupling

Causality: While spectroscopic data confirms the structure, a chemical reaction can validate its intended function. The Suzuki-Miyaura coupling is the definitive test for a boronic acid, proving that the C-B bond is present and reactive under standard catalytic conditions.[17][18]

Protocol 6: Suzuki-Miyaura Cross-Coupling Reaction

-

Reaction Setup: In a reaction vial, combine 3-Bromo-2-butoxyphenylboronic acid (1.0 eq), an aryl halide partner (e.g., 4-iodoanisole, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a solvent mixture, such as dioxane/water (4:1).

-

Reaction: Degas the mixture with nitrogen or argon, seal the vial, and heat to 80-100 °C with stirring for 4-12 hours.

-

Analysis: Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials and the formation of a new, higher molecular weight product.

-

Workup and Characterization: After completion, perform an aqueous workup, extract the product, and purify by column chromatography. Characterize the resulting biaryl product by NMR and MS to confirm the successful C-C bond formation.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.[19]

Section 5: Data Consolidation and Conclusion

The convergence of data from this orthogonal set of analyses provides an unassailable confirmation of the structure of 3-Bromo-2-butoxyphenylboronic acid. Each technique validates the others, building a comprehensive and self-consistent structural proof.

| Technique | Parameter | Expected Observation for 3-Bromo-2-butoxyphenylboronic acid |

| Mass Spec. | Molecular Ion (M+) | m/z ≈ 272 (for ⁷⁹Br) and 274 (for ⁸¹Br) |

| Isotopic Pattern | M/M+2 ratio of ~1:1 | |

| ¹H NMR | Aromatic Protons | 3H, complex multiplet pattern (δ 6.8-7.8) |

| Butoxy Protons | 9H, distinct t, m, m, t pattern (δ 0.9-4.0) | |

| -B(OH)₂ Protons | 2H, broad singlet (variable shift) | |

| ¹³C NMR | Aromatic Carbons | 6 signals (δ 110-160) |

| Butoxy Carbons | 4 signals (δ 14-69) | |

| ¹¹B NMR | Boron Signal | 1 broad signal (δ +25 to +35) |

| IR Spec. | O-H Stretch | Broad, strong band at 3500-3200 cm⁻¹ |

| B-O Stretch | Very strong band at ~1350 cm⁻¹ | |

| Elemental | % Composition | C=44.00, H=5.17, Br=29.28 (Theoretical) |

| Functional | Suzuki Coupling | Forms the expected biaryl product with an aryl halide partner |

References

-

Smith, K. M., & Smith, M. B. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3843–3850. [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- Schlesinger, H. I., & Brown, H. C. (1953). The Hydrolysis of Alkyl Borates. Journal of the American Chemical Society, 75(1), 219–221.

- Patai, S. (Ed.). (1997). The Chemistry of Organic Boron Compounds. John Wiley & Sons.

- Sporzyński, A., et al. (2018). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Magnetic Resonance in Chemistry, 56(8), 755-761.

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

- ACS Publications. (2025).

- Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids (pp. 1-133). Wiley-VCH Verlag GmbH & Co. KGaA.

-

Silva, A. M. S., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1274. [Link]

-

Clark, J. (2015). mass spectra - the m+2 peak. Chemguide. Retrieved from [Link]

- Ley, S. V., & Baxendale, I. R. (2016). Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor. Chemistry – A European Journal, 22(42), 14935-14940.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Piers, W. E., & Maron, L. (2013). The organoboron compounds: their Lewis acidity and catalytic activity.

- Michota, A., & Bukowska, J. (2003). Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. The Journal of Physical Chemistry A, 107(44), 9344–9351.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

LibreTexts. (2022). 6.4: Isotope Abundance. Chemistry LibreTexts. Retrieved from [Link]

- Yamashita, M., & Nozaki, K. (2009). Bringing out the potential of organoboron compounds by designing the chemical bonds and spaces around boron.

-

Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]

-

Bode, J. W. (2019). OC II (FS 2019). ETH Zurich. Retrieved from [Link]

-

College of St. Benedict & St. John's University. (n.d.). ms isotopes: Br and Cl. Retrieved from [Link]

- Jutand, A. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.

- Royal Society of Chemistry. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry.

-

Lanthier, G. F., & Miller, J. M. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2094. [Link]

-

Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]

-

Serwatowski, J., et al. (2008). [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o2250. [Link]

- Royal Society of Chemistry. (2025). Organic & Biomolecular Chemistry.

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.

- ACS Publications. (2009). Organoboron Compounds. Advances in Chemistry.

- Beckmann, J., et al. (2007). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Dalton Transactions, (36), 4078-4087.

-

Wikipedia. (n.d.). Borate ester. Retrieved from [Link]

- Adamczyk-Woźniak, A., et al. (2019). 13C-NMR chemical shifts (ppm) in acetone-d6, multiplicity and....

- Cremer, P. S., et al. (2006). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir, 22(18), 7673–7678.

- Google Patents. (1991).

- Brown, H. C., & Cole, T. E. (1983). Organoboranes. 27.

- Williams, R. D., et al. (2015). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts. Chemical Research in Toxicology, 28(6), 1181–1186.

- Lanthier, G. F., & Miller, J. M. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2094.

- Bailey, W. F. (n.d.). lithium halogen exchange #1 revised. University of Connecticut.

- Buchwald, S. L., et al. (2010). Supporting Information. Journal of the American Chemical Society, 132(40), 14073–14075.

Sources

- 1. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. ethz.ch [ethz.ch]

- 6. Borate esters - Wikipedia [en.wikipedia.org]

- 7. ms isotopes: Br and Cl [employees.csbsju.edu]

- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-2-butoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 3-Bromo-2-butoxyphenylboronic acid, a versatile building block in modern organic synthesis. With a focus on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, this document elucidates the interplay of steric and electronic factors governing its reactivity. Detailed methodologies for its synthesis via ortho-directed metallation and subsequent borylation are presented, alongside optimized protocols for its use in constructing biaryl structures. Furthermore, potential side reactions, such as protodeboronation, are discussed, with strategies to mitigate their occurrence. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, enabling the effective utilization of this compound in the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are indispensable reagents in contemporary organic chemistry, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The reactivity and selectivity of these coupling reactions are profoundly influenced by the nature and position of substituents on the phenylboronic acid ring.

3-Bromo-2-butoxyphenylboronic acid is a particularly interesting building block, featuring a unique combination of substituents that offer both synthetic handles and modulating electronic and steric properties. The ortho-butoxy group can influence the conformation of the molecule and the accessibility of the boronic acid moiety, while the meta-bromo substituent provides a site for further functionalization through subsequent cross-coupling reactions. Understanding the nuanced reactivity of this compound is therefore crucial for its strategic application in multi-step synthetic sequences.

Synthesis of 3-Bromo-2-butoxyphenylboronic Acid: A Directed Lithiation-Borylation Approach

The synthesis of polysubstituted phenylboronic acids often relies on directed ortho-metallation (DoM), a powerful strategy for regioselective functionalization of aromatic rings. The alkoxy group in 2-alkoxy-bromobenzenes can direct lithiation to the adjacent ortho position. A plausible and efficient synthetic route to 3-Bromo-2-butoxyphenylboronic acid is outlined below, based on established lithiation-borylation methodologies.[2]

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 3-Bromo-2-butoxyphenylboronic acid.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Directed ortho-Lithiation. To a solution of 1-bromo-2-butoxybenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium or s-butyllithium (1.1 equiv.) in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours. The butoxy group directs the deprotonation to the C3 position.

-

Step 2: Borylation. To the resulting aryllithium solution at -78 °C, trimethyl borate or triisopropyl borate (1.5 equiv.) is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

-

Step 3: Hydrolysis and Work-up. The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl). The mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid.[3]

-

Purification. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

3-Bromo-2-butoxyphenylboronic acid is a valuable partner in Suzuki-Miyaura cross-coupling reactions for the synthesis of substituted biaryl compounds. Its reactivity is governed by a combination of electronic and steric effects imparted by the ortho-butoxy and meta-bromo substituents.

The Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Electronic Effects

-

Ortho-Butoxy Group: The butoxy group is an electron-donating group (EDG) through resonance, which increases the electron density on the aromatic ring. This can enhance the rate of oxidative addition of an aryl halide to the Pd(0) catalyst. However, its primary electronic influence in the context of the boronic acid is on the nucleophilicity of the aryl group during transmetalation.

-

Meta-Bromo Group: The bromine atom is an electron-withdrawing group (EWG) through induction, which deactivates the ring towards electrophilic substitution but can influence the electronics of the C-B bond. In the context of Suzuki coupling, the electron-withdrawing nature of the bromine can slightly decrease the nucleophilicity of the arylboronic acid, potentially slowing the transmetalation step.

Steric Effects

The ortho-butoxy group is the most significant contributor to the steric profile of 3-Bromo-2-butoxyphenylboronic acid. This bulky substituent can hinder the approach of the palladium complex to the boronic acid moiety during the transmetalation step. This steric hindrance can lead to slower reaction rates and may necessitate the use of more active catalyst systems. For sterically demanding couplings, ligands that are both bulky and electron-rich are often employed to promote both oxidative addition and reductive elimination.[5]

Optimization of Reaction Conditions

Achieving high yields in Suzuki-Miyaura couplings with 3-Bromo-2-butoxyphenylboronic acid requires careful optimization of the reaction parameters.

Table 1: Key Parameters for Optimizing Suzuki-Miyaura Coupling

| Parameter | Recommended Choices and Rationale |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or preformed catalysts like Pd(PPh₃)₄. The choice depends on the coupling partners and reaction conditions. |

| Ligand | Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald-type ligands are often effective for sterically hindered substrates.[5] N-heterocyclic carbenes (NHCs) can also be highly active. |

| Base | A variety of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The choice of base is crucial for activating the boronic acid and can significantly impact the reaction outcome.[6] |

| Solvent | A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous phase is commonly used to dissolve both the organic substrates and the inorganic base. |

| Temperature | Reactions are typically heated to between 80-120 °C to overcome activation barriers, especially for less reactive coupling partners. |

Representative Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for the coupling of 3-Bromo-2-butoxyphenylboronic acid with an aryl bromide.

-

Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv.), 3-Bromo-2-butoxyphenylboronic acid (1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 2-10 mol%).

-

Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2-3 equiv.) and the solvent system (e.g., a 4:1 mixture of toluene and water).

-

Degassing: The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Reaction: The mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Potential Side Reactions: The Challenge of Protodeboronation

A common and often problematic side reaction in Suzuki-Miyaura couplings is the protodeboronation of the arylboronic acid. This process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of the corresponding deborylated arene and a reduction in the yield of the desired cross-coupled product.

Mechanism of Protodeboronation

Protodeboronation can be promoted by both acidic and basic conditions and is often accelerated at elevated temperatures. The presence of water in the reaction medium, which is common in Suzuki couplings, can serve as the proton source.

Caption: Schematic representation of the protodeboronation side reaction.

For 3-Bromo-2-butoxyphenylboronic acid, the electron-donating butoxy group may slightly increase the susceptibility to protodeboronation compared to unsubstituted phenylboronic acid.

Strategies to Mitigate Protodeboronation

-

Use of Anhydrous Conditions: While challenging with many standard protocols, employing anhydrous conditions can significantly reduce the rate of protodeboronation.

-

Careful Selection of Base and Solvent: The choice of base and solvent can influence the pH of the reaction mixture and thus the rate of protodeboronation.

-

Use of Boronic Esters: Boronic esters, such as the pinacol ester, are generally more stable towards protodeboronation than the corresponding boronic acids. They can be used directly in the coupling reaction or formed in situ.

-

Minimizing Reaction Time: Optimizing the catalyst system to achieve faster reaction rates can help to minimize the time the boronic acid is exposed to conditions that favor protodeboronation.

Conclusion

3-Bromo-2-butoxyphenylboronic acid is a valuable and versatile building block for the synthesis of complex organic molecules. Its reactivity in Suzuki-Miyaura cross-coupling reactions is a predictable interplay of the electronic and steric effects of its substituents. The ortho-butoxy group presents a steric challenge that can be overcome with the use of modern, highly active palladium catalyst systems. The meta-bromo substituent provides a convenient handle for further synthetic transformations, making this compound particularly useful in iterative cross-coupling strategies. By understanding the factors that govern its reactivity and by carefully optimizing reaction conditions, researchers can effectively employ 3-Bromo-2-butoxyphenylboronic acid to construct a wide array of novel biaryl structures for applications in drug discovery and materials science.

References

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.

- Tang, J.-S.; Tian, M.; Sheng, W.-B.; Guo, C.-C. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 2012, 44 (04), 541-546.

- Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995, 60 (23), 7508–7510.

-

Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. PubMed. [Link]

-

The Suzuki–Miyaura reactions of aryl halides with arylboronic acids. ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

-

Suzuki–Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. National Institutes of Health. [Link]

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

-

Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. [Link]

-

Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. [Link]

-

The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

-

Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare. [Link]

-

Lithiation-Borylation in Synthesis. University of Bristol. [Link]

-

Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. University of Bristol. [Link]

-

ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. ResearchGate. [Link]

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. SciSpace. [Link]

-

Boron-Based Directing Groups for Directed Lithiation Reactions. American Chemical Society. [Link]

-

Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]

-

Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience - EPFL. [Link]

- Preparation method of hydroxyphenylboronic acid.

- A kind of preparation method of 3 Carboxybenzeneboronic acid.

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

-

Suzuki coupling of various aryl halides with phenylboronic acid a. ResearchGate. [Link]

-

Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKAT USA. [Link]

-

Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [Link]

- Method for preparing 2'-bromo -2-hydroxy-biphenyl compound.

- Novel phenyl-boronic acid derivatives and methods for the production thereof.

-

B-Alkyl Suzuki Couplings. Macmillan Group - Princeton University. [Link]

-

Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. [Link]

-

The Suzuki-Miyaura Reaction of BPin-substituted F- BODIPYs with Aryl Halides. Authorea. [Link]

-

Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. [Link]

-

The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. SciELO. [Link]

-

957062-78-1. Arctom. [Link]

-

957062-78-1. Fluoropharm. [Link]

-

N, N-Dipropyl 3-bromo-5-trifluoromethylbenzenesulfonamide, min 98%, 1 gram. Oakwood Chemical. [Link]

-

Patent Application Publication (10) Pub. No.: US 2009/0286995 A1. Googleapis. [Link]

-

1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

Boronic acid. Wikipedia. [Link]

-

Suzuki cross-coupling reaction. YouTube. [Link]

-

(3-Bromo-2-methoxyphenyl)boronic acid. Lead Sciences. [Link]

Sources

- 1. 957062-78-1|3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 3-Bromo-2,4,6-trimethoxyphenylboronicacid|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

Unveiling the Therapeutic Potential of 3-Bromo-2-butoxyphenylboronic Acid Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The unique chemical properties of the boronic acid functional group have cemented its importance in modern medicinal chemistry, highlighted by the clinical success of drugs like the proteasome inhibitor bortezomib.[1][2] This guide delves into the prospective biological activities of a specific, yet underexplored, class of compounds: 3-Bromo-2-butoxyphenylboronic acid and its derivatives. By synthesizing information from established research on related phenylboronic acids, we will explore the therapeutic potential of these novel molecules as anticancer, antibacterial, and enzyme-inhibiting agents. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing not only the theoretical framework but also actionable experimental protocols for the synthesis and evaluation of these promising compounds.

Introduction: The Rise of Boronic Acids in Therapeutics

Boronic acids, organoboron compounds featuring a C-B bond, have transitioned from being primarily synthetic intermediates to a clinically significant class of pharmacophores.[1][3] Their utility stems from the unique ability of the boron atom to act as a Lewis acid and form reversible covalent bonds with nucleophiles, such as the hydroxyl group of serine residues in enzyme active sites.[3][4] This interaction is central to the mechanism of action for the FDA-approved anticancer drugs bortezomib and ixazomib, which target the proteasome in multiple myeloma cells.[2][5]

The versatility of the phenylboronic acid scaffold allows for extensive chemical modification to tune biological activity, selectivity, and pharmacokinetic properties. This guide focuses on the untapped potential of 3-Bromo-2-butoxyphenylboronic acid derivatives. The strategic placement of a bromine atom and a butoxy group on the phenyl ring is hypothesized to modulate the electronic properties and steric profile of the molecule, potentially leading to novel or enhanced biological activities.

Chemical Rationale and Synthetic Strategy

The core structure of 3-Bromo-2-butoxyphenylboronic acid presents several key features that can influence its biological interactions:

-

The Phenylboronic Acid Moiety : This is the primary pharmacophore, responsible for interacting with biological targets. At physiological pH, it exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form, the latter being crucial for binding to many biological targets.[2]

-

The Bromo Substituent : This halogen atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets. It also influences the acidity of the boronic acid group, which can affect its reactivity.

-

The Butoxy Group : This bulky, hydrophobic group can influence the compound's solubility, membrane permeability, and steric interactions within a binding pocket.

General Synthetic Approach

The synthesis of phenylboronic acids is well-established.[3] A common and effective method involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup. For the synthesis of 3-Bromo-2-butoxyphenylboronic acid, a plausible route is outlined below.

Caption: Synthetic workflow for 3-Bromo-2-butoxyphenylboronic acid.

Potential Biological Activities and Mechanisms of Action

Based on extensive literature on analogous compounds, we can postulate several key biological activities for 3-Bromo-2-butoxyphenylboronic acid derivatives.

Anticancer Activity via Proteasome Inhibition

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its inhibition is a validated strategy in cancer therapy.[6][7] Boronic acid-containing drugs like bortezomib function by targeting the chymotrypsin-like activity of the 20S proteasome.[2] The boron atom forms a stable, yet reversible, tetrahedral complex with the N-terminal threonine residue in the proteasome's active site, effectively halting its function.[2][3] This leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately apoptosis in cancer cells.[2][8]

It is highly probable that 3-Bromo-2-butoxyphenylboronic acid derivatives will exhibit similar proteasome inhibitory activity. The substituents on the phenyl ring can influence the potency and selectivity of this inhibition.[9]

Caption: Mechanism of proteasome inhibition by boronic acids.

Antibacterial Activity

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Boronic acids have emerged as a promising class of compounds in this area.[10] Their potential antibacterial mechanisms include:

-

β-Lactamase Inhibition : Many bacteria develop resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze the antibiotic. Boronic acids can act as potent inhibitors of serine-based β-lactamases, restoring the efficacy of co-administered β-lactam drugs.[11][12]

-

Disruption of Bacterial Cell Surfaces : Phenylboronic acids can form complexes with the diol groups present in polysaccharides on bacterial cell surfaces.[13] This interaction can disrupt membrane integrity and interfere with biofilm formation, a key factor in chronic infections.[12][13]

The hydrophobic butoxy group in our target compound could enhance its ability to penetrate bacterial cell membranes, potentially increasing its antibacterial efficacy.

Serine Protease Inhibition

Beyond the proteasome and β-lactamases, boronic acids are recognized as broad-spectrum inhibitors of serine proteases.[14][15] These enzymes play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases. The inhibitory mechanism is analogous to that of proteasome inhibition, involving the formation of a tetrahedral adduct with the catalytic serine residue.[16][17] Therefore, derivatives of 3-Bromo-2-butoxyphenylboronic acid could be screened against a panel of serine proteases to identify novel therapeutic leads for a range of conditions.

Carbohydrate Sensing

The ability of phenylboronic acids to reversibly bind with cis-diols is the basis for their extensive use in carbohydrate sensing, particularly for glucose monitoring in diabetes management.[18][19] This interaction can be designed to produce a fluorescent or electrochemical signal upon binding.[20][21] While not a direct therapeutic application, the development of 3-Bromo-2-butoxyphenylboronic acid-based sensors could be a valuable diagnostic application.

Experimental Protocols

To validate the therapeutic potential of these compounds, a structured experimental plan is essential. Below are detailed protocols for the synthesis and initial biological evaluation.

Synthesis of a Representative Derivative: 3-Bromo-2-butoxyphenylboronic acid

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

1,2-Dibromobenzene

-

n-Butanol

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Synthesis of 2-Bromo-1-butoxybenzene: a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve n-butanol in anhydrous THF. b. Cool the solution to 0°C and slowly add sodium hydride. c. Once the hydrogen evolution ceases, add 1,2-dibromobenzene dropwise. d. Allow the reaction to warm to room temperature and stir overnight. e. Quench the reaction carefully with water and extract the product with diethyl ether. f. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Synthesis of 3-Bromo-2-butoxyphenylboronic acid: a. Dissolve the purified 2-Bromo-1-butoxybenzene in anhydrous THF and cool to -78°C under an inert atmosphere. b. Add n-butyllithium dropwise, maintaining the temperature at -78°C. Stir for 1 hour. c. Add triisopropyl borate dropwise and continue stirring at -78°C for 2 hours. d. Allow the reaction to slowly warm to room temperature and stir overnight. e. Cool the reaction to 0°C and acidify with aqueous HCl. f. Extract the product with diethyl ether. g. Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the crude boronic acid. h. The product can be purified by recrystallization.

In Vitro Biological Evaluation

Caption: A proposed screening cascade for the synthesized derivatives.

a) Proteasome Inhibition Assay (Fluorogenic)

-

Principle: This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate. Inhibition of the proteasome results in a decreased rate of substrate cleavage and a reduction in the fluorescent signal.

-

Procedure: a. Prepare a stock solution of the test compound in DMSO. b. In a 96-well plate, add assay buffer, purified 20S proteasome, and serial dilutions of the test compound or a known inhibitor (e.g., bortezomib) as a positive control. c. Incubate for 15 minutes at 37°C. d. Add the fluorogenic substrate (e.g., Suc-LLVY-AMC). e. Immediately measure the fluorescence intensity over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm). f. Calculate the rate of reaction for each concentration and determine the IC₅₀ value.

b) Antibacterial Minimum Inhibitory Concentration (MIC) Assay

-

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Procedure: a. Prepare a serial dilution of the test compound in a 96-well plate with appropriate growth media. b. Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli). c. Include positive (bacteria only) and negative (media only) controls. d. Incubate the plate at 37°C for 18-24 hours. e. The MIC is the lowest concentration of the compound at which no visible growth is observed.

c) Serine Protease Inhibition Assay (e.g., Chymotrypsin)

-

Principle: Similar to the proteasome assay, this measures the inhibition of a specific serine protease using a colorimetric or fluorogenic substrate.

-

Procedure: a. In a 96-well plate, add buffer, chymotrypsin, and serial dilutions of the test compound. b. Incubate for 15 minutes at room temperature. c. Add a suitable substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide). d. Monitor the change in absorbance or fluorescence over time. e. Calculate the rate of reaction and determine the IC₅₀ value.

Data Presentation

Quantitative data from these assays should be tabulated for clear comparison.

Table 1: Hypothetical Biological Activity Data

| Compound | Proteasome IC₅₀ (nM) | S. aureus MIC (µg/mL) | Chymotrypsin IC₅₀ (µM) |

| Derivative 1 | 50 | 16 | 1.2 |

| Derivative 2 | 120 | 8 | 5.8 |

| Bortezomib | 8 | >128 | 0.5 |

Future Directions and Conclusion

The exploration of 3-Bromo-2-butoxyphenylboronic acid derivatives opens a new avenue in the field of boronic acid-based drug discovery. The initial in vitro screening proposed in this guide will provide crucial insights into the most promising therapeutic applications for this class of compounds. Active compounds identified in these primary assays will warrant further investigation, including:

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing a library of analogues to optimize potency and selectivity.

-

Mechanism of action studies: To confirm the molecular targets and pathways involved.

-

In vivo efficacy and toxicity studies: In relevant animal models to assess therapeutic potential and safety.

References

- Vertex AI Search. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC - NIH.

- Vertex AI Search. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC.

- PubMed. Boronic Acid-Based Carbohydrate Sensing.

- ResearchGate. Recent progress in boronic acid‐based carbohydrate sensing.

- PubMed. Design, Synthesis and Biological Evaluation of Novel Non-Peptide Boronic Acid Derivatives as Proteasome Inhibitors.

- Taylor & Francis Online. Full article: Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives.

- ResearchGate. Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives | Request PDF.

- [No Title Provided].

- RSC Publishing. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications.

- Vertex AI Search. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC.

- [No Title Provided].

- [No Title Provided].

- MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- ACS Publications. Molecular Boronic Acid-Based Saccharide Sensors.

- Vertex AI Search. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC.

- Bentham Science Publishers. s Design, Synthesis and Biological Evaluation of Novel Non-peptide Boronic Acid Derivatives as Proteasome Inhibitors.

- PubMed. Inhibition of serine proteases by arylboronic acids.

- NIH. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells.

- ResearchGate. Inhibition of Serine Proteases by Arylboronic Acids.

- NIH. Synergistic Antibacterial Action of Norfloxacin-Encapsulated G4 Hydrogels: The Role of Boronic Acid and Cyclodextrin.

- PubMed. A Boronic-Chalcone Derivative Exhibits Potent Anticancer Activity Through Inhibition of the Proteasome.

- Vertex AI Search. Activity of Organoboron Compounds against Biofilm-Forming Pathogens - PMC - NIH.

- PubMed. Phenylboronic acids-based diagnostic and therapeutic applications.

- PubMed. Boronic Acid Modified Polymer Nanoparticles for Enhanced Bacterial Deactivation.

- PubMed. Phenylboronic acid in targeted cancer therapy and diagnosis.

- Wikipedia. Boronic acid.

- Vertex AI Search. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.

- MDPI. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling.

- [No Title Provided].

- Vertex AI Search. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC - NIH.

- Frontiers. Novel inhibitors and activity-based probes targeting serine proteases.

- ResearchGate. Inhibition mechanism of peptide boronic acids against serine protease..

Sources

- 1. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synergistic Antibacterial Action of Norfloxacin-Encapsulated G4 Hydrogels: The Role of Boronic Acid and Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activity of Organoboron Compounds against Biofilm-Forming Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Boronic Acid-Based Carbohydrate Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Using Boronic Acid as the Recognition and Signaling Moiety for Sugar Sensing [repository.lib.ncsu.edu]

- 21. pubs.acs.org [pubs.acs.org]

3-Bromo-2-butoxyphenylboronic acid literature review and background

An In-Depth Technical Guide to 3-Bromo-2-butoxyphenylboronic acid: Synthesis, Applications, and Experimental Protocols

Authored by a Senior Application Scientist

Foreword: The Architectural Significance of Substituted Phenylboronic Acids in Modern Chemistry

In the landscape of contemporary organic synthesis and medicinal chemistry, phenylboronic acids and their derivatives stand as indispensable building blocks. Their remarkable versatility, particularly in palladium-catalyzed cross-coupling reactions, has revolutionized the construction of complex molecular architectures. Among these, halogenated and alkoxy-substituted phenylboronic acids offer a unique combination of reactivity and structural diversity, enabling the synthesis of a vast array of bioactive compounds and advanced materials. This guide focuses on a specific, yet highly valuable, member of this class: 3-Bromo-2-butoxyphenylboronic acid . The presence of the bromo, butoxy, and boronic acid functionalities on adjacent positions of the phenyl ring imparts a distinct reactivity profile, making it a strategic component for the synthesis of sterically hindered biaryl compounds and other intricate structures. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, from its synthesis to its application in the powerful Suzuki-Miyaura cross-coupling reaction.

Synthesis and Characterization of 3-Bromo-2-butoxyphenylboronic acid

The synthesis of 3-Bromo-2-butoxyphenylboronic acid, while not extensively documented in readily available literature, can be logically approached through a multi-step sequence starting from commercially available precursors. The strategy hinges on the introduction of the butoxy group, followed by a directed ortho-metalation and subsequent borylation.

Proposed Synthetic Pathway

A plausible and efficient synthetic route commences with 2-bromophenol. The phenolic hydroxyl group can be alkylated to introduce the butyl chain, followed by a lithium-halogen exchange and subsequent reaction with a trialkyl borate to furnish the desired boronic acid.

dot

Caption: Proposed synthetic pathway for 3-Bromo-2-butoxyphenylboronic acid.

Physicochemical Properties and Characterization Data

The successful synthesis of 3-Bromo-2-butoxyphenylboronic acid must be confirmed through rigorous analytical characterization. The following table summarizes its key properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₄BBrO₃ |

| Molecular Weight | 288.93 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Soluble in organic solvents like THF, Dioxane, and DMSO |

| Storage | Store in a cool, dry place under an inert atmosphere.[1][2] |

Expected Analytical Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the butoxy group (triplet for the terminal methyl, multiplets for the methylene groups), and a broad singlet for the B(OH)₂ protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, including the carbon atom attached to the boron, and the carbons of the butoxy group.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of bromine.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[3][4] 3-Bromo-2-butoxyphenylboronic acid is an excellent substrate for this reaction, enabling the synthesis of complex biaryl structures.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The key steps are oxidative addition, transmetalation, and reductive elimination.[4][5]

dot

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a step-by-step method for the Suzuki-Miyaura coupling of 3-Bromo-2-butoxyphenylboronic acid with an aryl halide.

Materials:

-

3-Bromo-2-butoxyphenylboronic acid (1.0 equiv)

-

Aryl halide (e.g., 4-iodotoluene) (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (8 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene and Water (4:1 mixture)

-

Magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-Bromo-2-butoxyphenylboronic acid, 4-iodotoluene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Solvent Addition: Add the toluene and water mixture to the flask.

-

Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Place the flask in a preheated oil bath and heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Significance in Medicinal Chemistry and Drug Discovery

The biaryl motif is a privileged scaffold in a multitude of approved drugs and clinical candidates. The ability to synthesize sterically hindered biaryls using building blocks like 3-Bromo-2-butoxyphenylboronic acid is of paramount importance. The butoxy group can modulate the pharmacokinetic properties of a potential drug molecule, such as its lipophilicity and metabolic stability.

dot

Caption: Role of 3-Bromo-2-butoxyphenylboronic acid in a drug discovery workflow.

The strategic placement of the bromo and boronic acid groups allows for selective and sequential cross-coupling reactions, further expanding the molecular diversity that can be achieved from a single starting material. This makes 3-Bromo-2-butoxyphenylboronic acid a valuable tool for generating libraries of novel compounds for biological screening.

Safety and Handling

As with all laboratory chemicals, 3-Bromo-2-butoxyphenylboronic acid should be handled with appropriate safety precautions.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.[7][8][9]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11]

-

Handle in a well-ventilated area or a chemical fume hood.[10]

-

Avoid inhalation of dust and contact with skin and eyes.[7][8]

-

In case of contact, rinse the affected area with plenty of water.[9]

-

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[7][8][9][10]

Conclusion

3-Bromo-2-butoxyphenylboronic acid, while a specialized reagent, embodies the power and elegance of modern synthetic chemistry. Its unique substitution pattern provides a gateway to a wide range of complex molecular structures that are of high interest in pharmaceutical and materials science research. This guide has provided a comprehensive overview of its synthesis, characterization, and application, with a particular focus on its utility in the Suzuki-Miyaura cross-coupling reaction. By understanding the principles and protocols outlined herein, researchers can effectively leverage this versatile building block to advance their scientific endeavors.

References

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health.

- Suzuki–Miyaura coupling of arylboronic acids to gold(iii). (2014, November 6). National Institutes of Health.

- Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Royal Society of Chemistry.

- Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. (2026, January 16). ACS Publications.

- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- SAFETY DATA SHEET. (2009, October 22). Fisher Scientific.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- 3-Bromophenylboronic acid synthesis. (n.d.). ChemicalBook.

- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.

- Safety Data Sheet. (2021, May 1). Angene Chemical.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health.

- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. (n.d.). BenchChem.

- 3-bromo-2-butoxyphenylboronic acid derivatives. (n.d.). Sigma-Aldrich.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- (3-Bromo-2-((3-methoxybenzyl)oxy)phenyl)boronic acid. (n.d.). Lead Sciences.

- Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv.

- 3-Methoxyphenylboronic acid synthesis. (n.d.). ChemicalBook.

- Cross-coupling of 3 with boronic acids. (n.d.). ResearchGate.

- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.

- Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal.

- CAS 849052-23-9 | 3-Bromo-2-(4'-chlorobenzyloxy)phenylboronic acid. (n.d.). Synblock.

- (3-Bromo-2-methoxyphenyl)boronic acid. (n.d.). PubChem.

- Application Notes and Protocols for Suzuki Coupling Reactions with (3-Bromo-2-methylpropyl)benzene. (n.d.). BenchChem.

- 3-Bromo-2-butoxyphenylboronic acid structure. (n.d.). Sigma-Aldrich.

- B-[3-Bromo-2-[(4-fluorophenyl)methoxy]phenyl]boronic acid Safety Data Sheets. (n.d.). Echemi.

- Catalytic cross-coupling reactions involving bromo-organic compounds. (n.d.). BenchChem.

- B-Alkyl Suzuki Couplings. (2005, February 16). Macmillan Group.

-

BD228133boronic acid. (n.d.). BLDpharm. Retrieved January 17, 2026, from

- [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. (n.d.). National Institutes of Health.

- (3-Bromo-2-methoxyphenyl)boronic acid. (n.d.). Lead Sciences.

- Design and discovery of boronic acid drugs. (2020, June 1). PubMed.

- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (n.d.). National Institutes of Health.

- Suzuki cross-coupling reaction. (2020, February 13). YouTube.

- 3-Bromo-2-cyanophenylboronic acid. (n.d.). PubChem.

- 1 H NMR spectrum of 3-bromo 2-phenylacetate (26). (n.d.). ResearchGate.

Sources